

Spectroscopic Characterization Guide: [4-(Chlorocarbonyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *[4-(Chlorocarbonyl)phenyl]acetic acid*

CAS No.: 81911-36-6

Cat. No.: B8726724

[Get Quote](#)

Executive Summary & Compound Identity

[4-(Chlorocarbonyl)phenyl]acetic acid is a bifunctional aromatic intermediate critical in the synthesis of pharmaceuticals and advanced polymers. It features two distinct carbonyl functionalities: a highly reactive acyl chloride (-COCl) at the para position and a stable carboxylic acid (-COOH) on the acetic acid side chain.

This dual functionality presents a unique spectroscopic challenge: distinguishing between the two carbonyl environments and ensuring the acid chloride moiety has not hydrolyzed back to the starting dicarboxylic acid.

Property	Detail
IUPAC Name	2-[4-(Chlorocarbonyl)phenyl]acetic acid
CAS Number	81911-36-6
Molecular Formula	C ₉ H ₇ ClO ₃
Molecular Weight	198.60 g/mol
Key Functionalities	Aromatic Acid Chloride, Aliphatic Carboxylic Acid

Chemical Handling & Sample Preparation

Critical Protocol: The acyl chloride group is extremely moisture-sensitive. Hydrolysis yields 4-carboxyphenylacetic acid, rendering spectral data ambiguous.

- Solvent Selection: Use Anhydrous CDCl₃ (stored over molecular sieves) for NMR. Avoid DMSO-d₆ if possible, as it is hygroscopic and can accelerate hydrolysis or react with the acid chloride.
- Atmosphere: Prepare all samples under a nitrogen or argon blanket.
- Glassware: All NMR tubes and pipettes must be oven-dried.

Infrared Spectroscopy (FT-IR)

IR is the most rapid method to validate the integrity of the acid chloride group.

Diagnostic Bands

Functional Group	Frequency (cm ⁻¹)	Intensity	Diagnostic Insight
C=O (Acid Chloride)	1775 – 1785	Strong, Sharp	Distinctively higher frequency than the acid C=O due to the inductive effect of Chlorine.
C=O (Carboxylic Acid)	1710 – 1720	Strong, Broad	Typical dimerized acid carbonyl stretch.
O-H (Acid)	2500 – 3300	Broad, Variable	"Hump" characteristic of the carboxylic acid moiety.
C-Cl Stretch	600 – 800	Medium	Fingerprint region confirmation.

Field-Proven Insight: If the sharp band at ~1780 cm⁻¹ is absent or replaced by a broadening of the 1710 cm⁻¹ peak, the sample has hydrolyzed.

Nuclear Magnetic Resonance (NMR)

The chemical environment of the phenyl ring is asymmetric, creating a classic AA'BB' splitting pattern.

¹H NMR Data (400 MHz, CDCl₃)

Position	Shift (δ , ppm)	Multiplicity	Integration	Assignment
COOH	11.0 – 12.5	Broad Singlet	1H	Acidic proton (exchangeable with D ₂ O).
Ar-H (ortho to COCl)	8.05 – 8.15	Doublet (d)	2H	Deshielded by the electron-withdrawing COCl group.
Ar-H (ortho to CH ₂)	7.40 – 7.50	Doublet (d)	2H	Shielded relative to the COCl side.
-CH ₂ -	3.70 – 3.75	Singlet (s)	2H	Benzylic methylene protons.

Differentiation Logic:

- vs. Starting Material: In the dicarboxylic acid precursor, the aromatic protons ortho to the benzoic acid group appear slightly upfield (~7.9 ppm) compared to the acid chloride (~8.1 ppm).
- vs. Di-chloride: If the acetic acid group were also converted to an acid chloride (-CH₂COCl), the methylene singlet would shift downfield to ~4.0 ppm due to the stronger electron-withdrawing nature of the aliphatic COCl.

¹³C NMR Data (100 MHz, CDCl₃)

Carbon Type	Shift (δ , ppm)	Assignment
C=O (Acid Chloride)	168.0	Carbonyl carbon of the acid chloride.
C=O (Carboxylic Acid)	176.5	Carbonyl carbon of the acetic acid side chain.
Ar-C (Ipso to COCl)	133.5	Quaternary aromatic carbon.
Ar-C (Ortho to COCl)	130.8	Aromatic CH.
Ar-C (Ortho to CH ₂)	129.5	Aromatic CH.
Ar-C (Ipso to CH ₂)	141.0	Quaternary aromatic carbon.
-CH ₂ -	40.8	Benzylic methylene carbon.

Mass Spectrometry (MS)

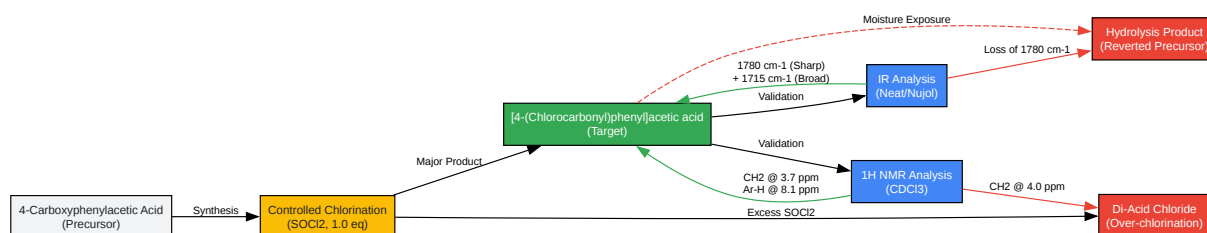
Mass spectrometry confirms the presence of the chlorine atom via its isotopic signature.

Fragmentation Pathway (EI, 70 eV)

- Molecular Ion (M⁺): Peaks at m/z 198 and 200 in a 3:1 ratio, confirming the presence of one Chlorine atom.
- Base Peak: Often m/z 163 (Loss of Cl) or m/z 135 (Loss of COCl).
- Characteristic Fragment: m/z 91 (Tropylium ion derivative), typical for benzyl-substituted aromatics.

Experimental Workflow & Logic Visualization

The following diagram illustrates the synthesis and validation logic, ensuring the distinction between the mono-chloride (target) and potential impurities.



[Click to download full resolution via product page](#)

Caption: Logic flow for synthesis, degradation pathways, and spectroscopic validation of the target compound.

References

- National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoyl Chloride. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- PubChem. Compound Summary for CID 20464134: **[4-(Chlorocarbonyl)phenyl]acetic acid**. National Library of Medicine. Available at: [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference for IR/NMR shifts of Acid Chlorides vs Acids).
- To cite this document: BenchChem. [Spectroscopic Characterization Guide: [4-(Chlorocarbonyl)phenyl]acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8726724/docs#spectroscopic-characterization-guide-4-chlorocarbonyl-phenyl-acetic-acid\]](https://www.benchchem.com/product/b8726724/docs#spectroscopic-characterization-guide-4-chlorocarbonyl-phenyl-acetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)